Methylphenylphenethylamine
Description
Methylphenylphenethylamine refers to a hypothetical or less-documented phenethylamine derivative characterized by a phenethylamine backbone (a benzene ring linked to an ethylamine chain) with both methyl and phenyl substituents. Substitutions on the phenethylamine core (e.g., at the alpha/beta carbons or on the aromatic ring) significantly influence receptor affinity, metabolic stability, and physicochemical properties. For instance, N-methylation (as in N-methylphenethylamine) enhances lipophilicity and resistance to enzymatic degradation , while phenyl substitutions may modulate steric interactions with target receptors .
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-methyl-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C15H17N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
InChI Key |
HPCUOTQJNQXHAG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Phenethylamines
Substituent Positioning and Molecular Properties
Phenethylamines are subclassified based on substituent location:
- Alpha/beta-substituted : Modifications on the ethylamine chain (e.g., methamphetamine, N-methylphenethylamine).
- Phenyl-substituted : Substituents on the benzene ring (e.g., 2C-C, 25I-NBOME).
Methylphenylphenethylamine likely combines both types, with a methyl group on the amine (N-methyl) and a phenyl group either on the benzene ring or the ethyl chain. This dual substitution could enhance receptor binding affinity compared to simpler analogs, though molecular weight and steric hindrance may limit bioavailability .
Pharmacological Targets and Activity
Key comparisons with structurally related compounds:
Analytical Differentiation
Mass spectral data (from ) highlights key diagnostic fragments for phenethylamines:
- 2C-phenethylamines : Base peak at m/z 121, loss of 29 Da (CH2NH2) from M+.
- N-Methylphenethylamine : Dominant fragment at m/z 91 (tropylium ion) and m/z 150 (M-CH3).
- This compound : Hypothetical fragments could include m/z 165 (phenylmethyl ion) and m/z 131 (if beta-phenyl-substituted), though empirical validation is needed.
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